2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763041
InChI: InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl
Molecular Formula: C16H18BClO2
Molecular Weight: 288.6 g/mol

2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

CAS No.:

Cat. No.: VC13763041

Molecular Formula: C16H18BClO2

Molecular Weight: 288.6 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane -

Specification

Molecular Formula C16H18BClO2
Molecular Weight 288.6 g/mol
IUPAC Name 2-(6-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3
Standard InChI Key LENBAIIINQPSPJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with a chlorine atom at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 6-position. Its molecular formula is C₁₆H₁₈BClO₂, with a molecular weight of 288.58 g/mol . The dioxaborolane moiety enhances stability, making it suitable for storage and handling under standard laboratory conditions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈BClO₂
Molecular Weight288.58 g/mol
CAS Number2408429-98-9
Substituent PositionsChlorine (1), Boronate (6)

Synthesis and Reaction Pathways

Palladium-Catalyzed Borylation

The compound is synthesized via palladium-catalyzed Miyaura borylation, where 6-chloro-1-iodonaphthalene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand such as Sphos or Xphos . Optimal conditions include:

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 70°C

  • Catalyst System: Pd(dba)₂/Xphos or Pd(OAc)₂/Sphos

Yields exceeding 95% are achievable under these conditions .

Table 2: Representative Synthesis Conditions

ParameterOptimal Value
CatalystPd(dba)₂ (2 mol%)
LigandXphos (4 mol%)
SolventTHF
Temperature70°C
Reaction Time12–24 hours

Physicochemical Properties

Thermal and Density Profiles

Predicted properties include a boiling point of 407.1±18.0°C and a density of 1.15±0.1 g/cm³ . These values are consistent with related pinacol boronate esters, which exhibit high thermal stability due to their rigid bicyclic structure.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 1.2–1.4 ppm (tetramethyl groups) .

  • ¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki–Miyaura reactions, enabling the construction of biaryl systems. For example, coupling with aryl halides produces 6-chloro-1-naphthyl-substituted biaryls, which are intermediates in pharmaceuticals and materials science .

Functional Group Transformations

The boronate group undergoes protodeboronation, oxidation, and transmetallation, allowing access to derivatives like 6-chloro-1-naphthols or 6-chloro-1-naphthalenyl trifluoroborates .

Comparative Analysis with Structural Analogues

Table 3: Analogous Organoboron Compounds

Compound NameKey Differences
2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneChlorine absence alters electronic profile
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSmaller aromatic system reduces steric bulk

Future Directions

Further research should explore:

  • Catalyst Optimization: Developing ligand systems to enhance reaction efficiency.

  • Biological Screening: Investigating interactions with enzymes or receptors for drug discovery.

  • Material Science Applications: Utilizing the compound in organic semiconductors or metal-organic frameworks.

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